

Spectroscopic Data for 2,3,4-Trimethoxybenzylamine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,3,4-Trimethoxybenzylamine

CAS No.: 41219-16-3

Cat. No.: B1330802

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic signature of **2,3,4-trimethoxybenzylamine**, a key intermediate in pharmaceutical synthesis. While experimental data for this specific molecule is not readily available in the public domain, this guide leverages high-quality predicted data, comparative analysis with its precursor 2,3,4-trimethoxybenzaldehyde, and established principles of spectroscopic interpretation to offer a robust characterization. This self-validating approach, grounded in fundamental scientific principles, provides researchers with a reliable framework for the identification and quality control of **2,3,4-trimethoxybenzylamine**.

Molecular Structure and Physicochemical Properties

2,3,4-Trimethoxybenzylamine, with the chemical formula $C_{10}H_{15}NO_3$, possesses a molecular weight of 197.23 g/mol ^[1]. The molecule features a benzene ring substituted with three methoxy groups at positions 2, 3, and 4, and a benzylamine moiety at position 1.

| Property | Value | Source |
|-------------------|-------------------------------------------------|--------|
| IUPAC Name | (2,3,4-trimethoxyphenyl)methanamine | [1] |
| Molecular Formula | C ₁₀ H ₁₅ NO ₃ | [1] |
| Molecular Weight | 197.23 g/mol | [1] |
| Exact Mass | 197.1052 g/mol | [1] |

```
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node [shape=plaintext];
edge [color="#202124"];

// Benzene ring
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C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];

// Substituents
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N8 [label="NH2"];
O9 [label="O"];
C10 [label="CH3"];
O11 [label="O"];
C12 [label="CH3"];
O13 [label="O"];
C14 [label="CH3"];

// Aromatic protons
H5[label="H"];
```

```
H6[label="H"];
```

```
// Ring connections
```

```
C1 -- C2;
```

```
C2 -- C3;
```

```
C3 -- C4;
```

```
C4 -- C5;
```

```
C5 -- C6;
```

```
C6 -- C1;
```

```
// Substituent connections
```

```
C1 -- C7;
```

```
C7 -- N8;
```

```
C2 -- O9;
```

```
O9 -- C10;
```

```
C3 -- O11;
```

```
O11 -- C12;
```

```
C4 -- O13;
```

```
O13 -- C14;
```

```
C5 -- H5;
```

```
C6 -- H6;
```

```
}
```

Caption: Molecular structure of **2,3,4-Trimethoxybenzylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ^1H and ^{13}C NMR spectra of **2,3,4-trimethoxybenzylamine** in CDCl_3 provide a detailed map of the proton and carbon environments within the molecule.

^1H NMR Spectroscopy

The predicted ^1H NMR spectrum of **2,3,4-trimethoxybenzylamine** is characterized by distinct signals for the aromatic protons, the benzylic protons, the amine protons, and the methoxy protons.

| Predicted Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|--------------------------------------------|---------------|-------------|----------------------------------|
| -6.9-7.1 | Doublet | 1H | Ar-H |
| -6.6-6.8 | Doublet | 1H | Ar-H |
| -3.8-3.9 | Singlet | 2H | CH ₂ -NH ₂ |
| -3.85 | Singlet | 3H | OCH ₃ |
| -3.80 | Singlet | 3H | OCH ₃ |
| -3.75 | Singlet | 3H | OCH ₃ |
| -1.5-2.0 | Broad Singlet | 2H | NH ₂ |

Interpretation:

- The two doublets in the aromatic region arise from the two adjacent aromatic protons, with their coupling constant reflecting their ortho relationship.
- The singlet for the benzylic protons (CH₂) indicates no adjacent protons.
- The three distinct singlets for the methoxy groups suggest they are in slightly different chemical environments.
- The broad singlet for the amine protons is characteristic and its chemical shift can be influenced by solvent and concentration.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ , ppm) | Assignment |
|--------------------------------------------|----------------------------------|
| ~150-155 | Ar-C (C-O) |
| ~140-145 | Ar-C (C-O) |
| ~125-130 | Ar-C (C-CH ₂) |
| ~120-125 | Ar-C-H |
| ~105-110 | Ar-C-H |
| ~60-62 | OCH ₃ |
| ~55-57 | OCH ₃ |
| ~40-45 | CH ₂ -NH ₂ |

Interpretation:

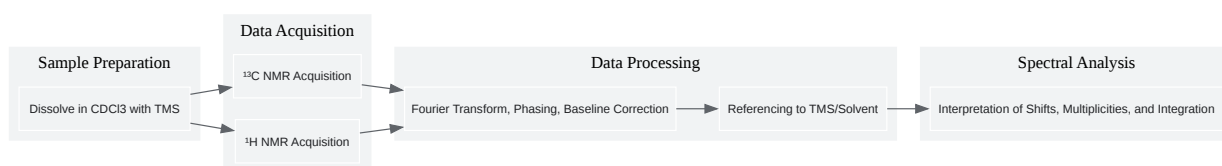
- The downfield signals correspond to the aromatic carbons attached to the electron-donating methoxy groups.
- The signals for the protonated aromatic carbons appear at higher field.
- The three distinct signals for the methoxy carbons further support their unique chemical environments.
- The benzylic carbon signal is found in the expected region for a carbon attached to a nitrogen atom.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

- **Sample Preparation:** Dissolve 5-10 mg of **2,3,4-trimethoxybenzylamine** in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrument Setup:** Utilize a 400 MHz or higher field NMR spectrometer.
- **¹H NMR Acquisition:**

- Acquire the spectrum at a probe temperature of 298 K.
- Use a spectral width of approximately 16 ppm centered around 6 ppm.
- Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
- Accumulate at least 16 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Use a spectral width of approximately 220 ppm centered around 100 ppm.
 - Employ a 45-degree pulse angle with a relaxation delay of 2 seconds.
 - Accumulate a sufficient number of scans (typically several hundred to a thousand) to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the central peak of the CDCl_3 triplet for ^{13}C .



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Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of **2,3,4-trimethoxybenzylamine** will exhibit characteristic absorption bands.

| Predicted Wavenumber (cm ⁻¹) | Intensity | Assignment |
|------------------------------------------|---------------|-----------------------------------------|
| 3300-3500 | Medium, Broad | N-H stretching (primary amine) |
| 2850-3000 | Medium | C-H stretching (aromatic and aliphatic) |
| 1600-1620 | Medium | C=C stretching (aromatic ring) |
| 1450-1500 | Strong | C=C stretching (aromatic ring) |
| 1200-1300 | Strong | C-O stretching (aryl ethers) |
| 1000-1100 | Strong | C-O stretching (aryl ethers) |
| 800-850 | Strong | C-H bending (out-of-plane, aromatic) |

Interpretation:

- The broad band in the 3300-3500 cm⁻¹ region is a clear indicator of the N-H stretching vibrations of the primary amine group.
- The sharp peaks between 2850 and 3000 cm⁻¹ correspond to C-H stretching from both the aromatic ring and the aliphatic CH₂ and CH₃ groups.
- The strong absorptions in the 1450-1620 cm⁻¹ range are characteristic of the aromatic C=C skeletal vibrations.
- The prominent bands in the fingerprint region, particularly between 1000 and 1300 cm⁻¹, are due to the C-O stretching of the three methoxy groups.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid or solid sample.

- **Instrument Setup:** Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
- **Background Scan:** Record a background spectrum of the clean, empty ATR crystal.
- **Sample Application:** Place a small drop of liquid **2,3,4-trimethoxybenzylamine** or a small amount of the solid onto the ATR crystal.
- **Spectrum Acquisition:** Acquire the sample spectrum over the range of 4000-400 cm^{-1} . Co-add at least 16 scans to improve the signal-to-noise ratio.
- **Data Processing:** The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI):

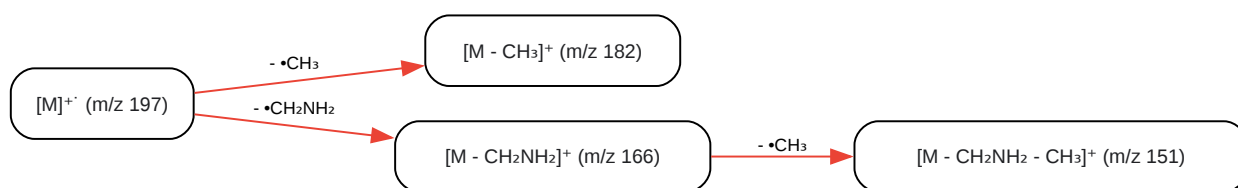
| m/z | Relative Intensity | Assignment |
|-----|--------------------|--------------------------------------------------------|
| 197 | High | Molecular Ion $[\text{M}]^+$ |
| 182 | Moderate | $[\text{M} - \text{CH}_3]^+$ |
| 166 | High | $[\text{M} - \text{NH}_2\text{CH}_2]^+$ |
| 151 | Moderate | $[\text{M} - \text{NH}_2\text{CH}_2 - \text{CH}_3]^+$ |
| 136 | Moderate | $[\text{M} - \text{NH}_2\text{CH}_2 - 2\text{CH}_3]^+$ |

Interpretation:

- The molecular ion peak at m/z 197 confirms the molecular weight of the compound.
- The fragmentation pattern is expected to be dominated by the loss of the benzylamine side chain and subsequent losses of methyl groups from the methoxy substituents. The peak at m/z 166, corresponding to the trimethoxybenzyl cation, is expected to be a major fragment.

Experimental Protocol for Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of **2,3,4-trimethoxybenzylamine** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization: Utilize electron ionization (EI) at 70 eV for GC-MS or electrospray ionization (ESI) for LC-MS.
- Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.



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Caption: Plausible fragmentation pathway for **2,3,4-trimethoxybenzylamine** in EI-MS.

Conclusion

This technical guide provides a detailed spectroscopic characterization of **2,3,4-trimethoxybenzylamine** based on high-quality predicted data and established analytical principles. The presented NMR, IR, and MS data, along with their interpretations and standardized experimental protocols, offer a comprehensive resource for researchers, scientists, and drug development professionals. This information is critical for the unambiguous identification, purity assessment, and quality control of this important synthetic intermediate, thereby ensuring the integrity and reproducibility of research and development activities.

References

- PubChem. **2,3,4-Trimethoxybenzylamine**. National Center for Biotechnology Information. [[Link](#)][1]

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Sources

- [1. 2,3,4-Trimethoxybenzylamine | C10H15NO3 | CID 389211 - PubChem](#)
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